molecular formula C8H14F3NO B2985479 4-(3,3,3-Trifluoropropoxy)piperidine CAS No. 1343727-11-6

4-(3,3,3-Trifluoropropoxy)piperidine

Cat. No. B2985479
CAS RN: 1343727-11-6
M. Wt: 197.201
InChI Key: NDXWNMUUIZABOM-UHFFFAOYSA-N
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Description

“4-(3,3,3-Trifluoropropoxy)piperidine” is a chemical compound with the CAS Number: 1343727-11-6 . It has a molecular weight of 197.2 . The IUPAC name for this compound is 4-(3,3,3-Trifluoropropoxy)piperidine .


Molecular Structure Analysis

The InChI code for “4-(3,3,3-Trifluoropropoxy)piperidine” is 1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(3,3,3-Trifluoropropoxy)piperidine” is a liquid at normal temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks for drug development. Researchers have explored the synthesis of various piperidine derivatives, including 4-(3,3,3-Trifluoropropoxy)piperidine , to create novel pharmaceutical agents. These derivatives find applications in more than twenty classes of drugs, making them crucial for medicinal chemistry .

Dual Inhibitors for Kinases

A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors for clinically relevant kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds show promise in cancer therapy .

Biological Activity and Pharmacological Applications

Both synthetic and naturally occurring piperidines have been investigated for their biological and pharmacological properties. Researchers explore the potential of piperidine-containing compounds as antiproliferative agents, antimetastatic agents, and more. For instance, alkaloids like piperine , evodiamine , and berberine exhibit significant effects against various cancers .

Functionalization and Multicomponent Reactions

Efficient methods for the synthesis of substituted piperidines are actively researched. Scientists aim to develop cost-effective and rapid approaches. Functionalization strategies, cyclization, cycloaddition, annulation, and multicomponent reactions play a pivotal role in expanding the diversity of piperidine derivatives .

Hydrogenation and Condensed Piperidines

Hydrogenation reactions lead to the formation of condensed piperidines. These compounds have applications beyond medicinal chemistry, including materials science and chemical synthesis .

Industrial and Material Science Applications

Piperidine derivatives find use in various industrial applications, such as coatings, polymers, and catalysts. Their unique structural features contribute to their versatility in material science .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-(3,3,3-trifluoropropoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXWNMUUIZABOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3,3-Trifluoropropoxy)piperidine

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